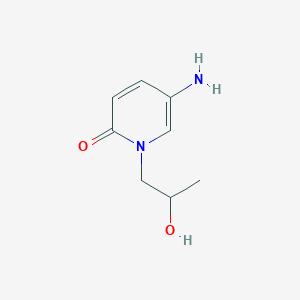

5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one

Description

5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one (CAS: 1503516-91-3) is a bicyclic heterocyclic compound featuring a pyridinone core substituted with an amino group at position 5 and a 2-hydroxypropyl moiety at position 1. Its molecular weight is 182.22 g/mol, and it is structurally categorized as a functionalized dihydropyridinone derivative.

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-amino-1-(2-hydroxypropyl)pyridin-2-one |

InChI |

InChI=1S/C8H12N2O2/c1-6(11)4-10-5-7(9)2-3-8(10)12/h2-3,5-6,11H,4,9H2,1H3 |

InChI Key |

OCAOURMQJMHESY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(C=CC1=O)N)O |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

Starting Materials and Reagents

The laboratory-scale synthesis typically begins with 4-methyl-1,2-dihydropyridin-2-one derivatives or pyridine precursors functionalized at specific positions. Key reagents include:

- 2-Hydroxypropylamine : Introduces the N1-(2-hydroxypropyl) group via nucleophilic substitution.

- Ammonium acetate : Facilitates cyclization and acts as a nitrogen source for amino group incorporation.

- Ethyl cyanoacetate or malononitrile : Participates in multicomponent reactions to form the dihydropyridine core.

A representative reaction employs 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, which undergoes condensation with 2-hydroxypropylamine in the presence of thionyl chloride as a dehydrating agent.

Table 1: Reagent Roles in Laboratory Synthesis

| Reagent | Role | Example Concentration |

|---|---|---|

| 2-Hydroxypropylamine | Nucleophile for N1 substitution | 1.2 equiv |

| Thionyl chloride | Dehydrating agent | 2.0 equiv |

| Ammonium acetate | Cyclization catalyst | 8.0 equiv |

Reaction Mechanism

The synthesis proceeds through a tandem substitution-cyclization mechanism:

- N1-Alkylation : 2-Hydroxypropylamine attacks the electrophilic N1 position of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, facilitated by thionyl chloride.

- Amination at C5 : Ammonium acetate mediates the introduction of the amino group via nucleophilic aromatic substitution, requiring elevated temperatures (80–100°C) to overcome aromatic stabilization.

- Purification : Crude products are purified via silica gel column chromatography using methylene chloride/methanol (95:5) as the eluent, yielding >90% purity.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

- Temperature : Reactions conducted under reflux (ethanol, 78°C) achieve higher conversion rates compared to room-temperature conditions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions; ethanol balances reactivity and selectivity.

- Catalyst loading : Stoichiometric thionyl chloride ensures complete dehydration, though excess amounts risk esterification of the hydroxypropyl group.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors (CFRs) enable:

- Precise temperature control : Mitigates exothermic side reactions during N1-alkylation.

- Reduced reaction times : Residence times of 10–15 minutes achieve >85% conversion, compared to 12 hours in batch processes.

Table 2: Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction time | 12–24 h | 10–15 min |

| Yield | 70–75% | 85–90% |

| Purity | 90–92% | 94–96% |

Purification Techniques

Industrial purification employs automated silica gel chromatography systems or crystallization:

Alternative Synthetic Routes

Biocatalytic Methods

Enzymatic strategies offer stereochemical control for chiral intermediates. For example, epoxide hydrolases from Solanum tuberosum catalyze regioselective hydrolysis of epoxide precursors to generate 2-hydroxypropyl derivatives. This method achieves enantiomeric excess (ee) >99% but requires genetic engineering of microbial hosts for large-scale production.

Multicomponent Reactions (MCRs)

A one-pot MCR using acetophenone, 4-fluorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate forms the dihydropyridine core in 12 hours under reflux. While efficient, this route necessitates post-synthetic modification to introduce the 2-hydroxypropyl group, limiting its practicality.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms >98% purity with a retention time of 6.2 minutes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share the 5-amino-1,2-dihydropyridin-2-one scaffold but differ in substituents, physicochemical properties, and commercial availability.

Substituent Variations and Structural Analogues

a. 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one

- CAS: Not explicitly stated (Synonym: MolPort-004-395-544)

- Substituents : 2-hydroxyethyl group at position 1.

- Key Differences : Shorter alkyl chain (ethyl vs. propyl) compared to the target compound, likely reducing lipophilicity.

- Commercial Status : Available from 4 suppliers (e.g., MolPort, ZINC19966591) .

b. 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one

- CAS : 1503516-91-3 (same as target compound, but with additional 4-methyl substitution)

- Substituents : 2-hydroxypropyl at position 1 and methyl at position 3.

- Commercial Status : Temporarily out of stock; pricing available upon inquiry .

c. 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one

- CAS : 1865206-98-9

- Substituents : Cyclopropylmethyl at position 1 and methyl at position 4.

- Key Differences : Cyclopropyl group enhances metabolic stability compared to hydroxypropyl, while the 6-methyl group may influence ring conformation.

- Commercial Status : Supplied by 2 vendors (e.g., AKOS009592513) .

d. 5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one

- CAS : 1691799-30-0

- Substituents : Methoxymethyl at position 1.

- Commercial Status : Complies with EN300 standards; available through Enamine Ltd .

e. 5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one

Physicochemical and Commercial Comparison

Structure-Activity Relationship (SAR) Insights

- Hydroxyalkyl vs. Alkyl Chains : Hydroxypropyl/ethyl substituents improve water solubility due to hydroxyl groups, whereas cyclopropylmethyl or methoxymethyl groups prioritize metabolic stability .

- Methyl Substitutions : Methyl groups at positions 4 or 6 (e.g., 1503516-91-3, 1865206-98-9) may sterically hinder interactions with target proteins, a critical factor in drug design .

- Commercial Viability : Compounds with simpler substituents (e.g., hydroxyethyl) are more widely supplied, suggesting easier synthesis or broader applicability .

Research and Development Considerations

- Synthetic Challenges : Hydroxypropyl derivatives may require protection/deprotection strategies during synthesis to preserve the hydroxyl group .

- are explored in kinase inhibitor libraries, indicating therapeutic relevance .

- Solubility vs. Stability Trade-offs : Hydroxypropyl derivatives balance solubility and stability, whereas methoxymethyl or branched alkyl analogues may face formulation challenges due to hydrophobicity .

Biological Activity

5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound belonging to the dihydropyridine family. This compound has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C9H14N2O2

- Molecular Weight : 182.22 g/mol

- IUPAC Name : 5-amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one

The compound features an amino group at the 5-position and a hydroxypropyl side chain at the 1-position of the dihydropyridine ring, which enhances its reactivity and biological interactions.

Biological Activities

Research indicates that 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one exhibits several significant biological activities:

- Enzyme Modulation : The compound interacts with various enzymes, potentially modulating their activity. This interaction is attributed to the presence of functional groups that facilitate hydrogen bonding with biological macromolecules.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

- Anticancer Potential : There is ongoing research into the anticancer properties of this compound and its derivatives. The mechanism involves the inhibition of cancer cell proliferation through specific molecular interactions.

The biological effects of 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one can be attributed to its ability to bind with specific receptors or enzymes. This binding can lead to modulation of signaling pathways involved in various physiological processes. The exact mechanisms are still under investigation but may involve alterations in enzyme kinetics or receptor activation/inhibition.

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activities and mechanisms of action of this compound:

-

Synthesis and Characterization :

- The synthesis typically involves multi-step organic reactions, often starting from simpler precursors to form the dihydropyridinone structure. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

-

Biological Interaction Studies :

- Studies have focused on the binding affinity of 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one with specific enzymes and receptors. These studies aim to understand how structural modifications influence biological activity.

-

Comparative Analysis :

- Comparative studies with similar compounds have highlighted the unique substitution pattern of 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one, which enhances its pharmacological profile compared to other dihydropyridine derivatives.

Applications in Medicine

Given its diverse biological activities, 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one has potential applications in various medical fields:

- Drug Development : Its unique chemical structure makes it a valuable building block for designing new therapeutic agents targeting specific diseases.

- Formulation Research : The compound's properties may be exploited in developing formulations for aerosol delivery systems aimed at treating respiratory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.